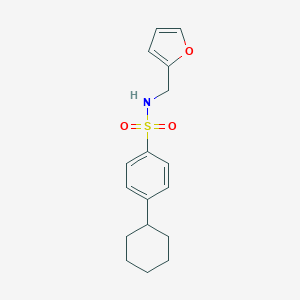
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide, also known as JNJ-193, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide works by inhibiting the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide can disrupt the function of other proteins that are important for cell growth and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it may have off-target effects on other proteins, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperidine-1-carboxylic acid, followed by the addition of sulfuric acid and chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Propiedades
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
|---|---|
Fórmula molecular |
C13H19ClN2O3S |
Peso molecular |
318.82 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10-5-7-16(8-6-10)20(17,18)15-12-9-11(14)3-4-13(12)19-2/h3-4,9-10,15H,5-8H2,1-2H3 |
Clave InChI |
KWXQJUHCBAVROG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)